Methyl 9-hydroxy-13-oxooctadec-2-enoate
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Overview
Description
Methyl 9-hydroxy-13-oxooctadec-2-enoate is a chemical compound with the molecular formula C19H34O4 It is a methyl ester derivative of a hydroxy fatty acid and is known for its unique structural properties, which include a hydroxyl group and a keto group on an unsaturated fatty acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-hydroxy-13-oxooctadec-2-enoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the oxidation of methyl (9Z),(12R)-12-hydroxy-octadec-9-enoate using reagents such as the Collins reagent . The reaction conditions often include the use of solvents like diethyl ether and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-hydroxy-13-oxooctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted esters depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 9-hydroxy-13-oxooctadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which Methyl 9-hydroxy-13-oxooctadec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 9,12-dihydroxy-13-oxo-10-octadecenoate: This compound has additional hydroxyl groups, which may enhance its reactivity and biological activity.
Methyl 3-hydroxyoctadec-9-enoate: This compound lacks the keto group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 9-hydroxy-13-oxooctadec-2-enoate is unique due to the presence of both hydroxyl and keto groups on an unsaturated fatty acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90752-98-0 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 9-hydroxy-13-oxooctadec-2-enoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h10,16,18,21H,3-9,11-15H2,1-2H3 |
InChI Key |
GNTHUKYTDHTYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCC(CCCCCC=CC(=O)OC)O |
Origin of Product |
United States |
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